molecular formula C16H22N4O3 B5833265 N-(2,4-dimethoxyphenyl)-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)urea

N-(2,4-dimethoxyphenyl)-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)urea

Cat. No.: B5833265
M. Wt: 318.37 g/mol
InChI Key: YPFSXVXEEFJNFB-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-N’-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and materials science. The presence of both phenyl and pyrazolyl groups in its structure suggests potential biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-N’-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)urea typically involves the reaction of 2,4-dimethoxyaniline with an isocyanate derivative of 1-ethyl-3,5-dimethyl-1H-pyrazole. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction may require a catalyst such as triethylamine to proceed efficiently.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms might be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-N’-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery.

    Medicine: Possible applications as a pharmaceutical agent due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-N’-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)urea would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The phenyl and pyrazolyl groups could facilitate binding to specific molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxyphenyl)-N’-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbamate
  • N-(2,4-dimethoxyphenyl)-N’-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)thiourea

Uniqueness

N-(2,4-dimethoxyphenyl)-N’-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of both methoxy and pyrazolyl groups can enhance its reactivity and potential as a bioactive molecule.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-6-20-11(3)15(10(2)19-20)18-16(21)17-13-8-7-12(22-4)9-14(13)23-5/h7-9H,6H2,1-5H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFSXVXEEFJNFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)NC(=O)NC2=C(C=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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